3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole
Description
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(14-6-2-1-3-7-14)27-19-11-10-18-20(21(19)26-13-15-12-25-15)16-8-4-5-9-17(16)23-18/h1-11,15,23H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNLCADMSGOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC3=C2C4=CC=CC=C4N3)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epichlorohydrin-Mediated Epoxypropoxy Formation
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Reactants : 4-Hydroxy-9H-carbazole (1 equiv), epichlorohydrin (1.2 equiv).
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Solvent : Isopropyl alcohol/water (3:1 v/v).
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Base : Aqueous NaOH (1.1 equiv).
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Conditions : 20–30°C, 4–6 hours.
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Yield : 84% (4-(2,3-epoxypropoxy)-9H-carbazole).
Mechanism :
Epichlorohydrin reacts with the phenolic oxygen of 4-hydroxycarbazole under basic conditions, forming an epoxide via nucleophilic substitution. The water-miscible solvent system enhances reaction homogeneity and minimizes side reactions.
Advantages :
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Eco-friendly solvents (isopropyl alcohol/water).
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Short reaction time (<6 hours).
Regioselective Benzoylation at Position 3
Introducing the benzoyloxy group requires careful control to avoid epoxide ring opening.
Direct Benzoylation Using Benzoyl Chloride
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Reactants : 4-Oxiranylmethyl-9H-carbazole (1 equiv), benzoyl chloride (1.5 equiv).
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Solvent : Anhydrous dichloromethane (DCM).
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Base : Triethylamine (2 equiv).
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Conditions : 0–5°C, 2 hours.
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Yield : 72% (crude), purified via silica gel chromatography (ethyl acetate/hexane).
Mechanism :
Benzoyl chloride reacts with the phenolic oxygen at position 3 in the presence of a mild base. Low temperatures prevent epoxide degradation.
Challenges :
Mitsunobu Reaction for Enhanced Regioselectivity
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Reactants : 4-Oxiranylmethyl-9H-carbazole (1 equiv), benzoic acid (1.2 equiv).
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Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : Tetrahydrofuran (THF).
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Conditions : Room temperature, 12 hours.
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Yield : 68% after recrystallization.
Advantages :
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Avoids acyl chloride handling.
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Improved regioselectivity due to Mitsunobu’s preference for less hindered alcohols.
Optimization and Comparative Analysis
Table 1: Reaction Conditions for Key Steps
Table 2: Stability of Epoxypropoxy Group Under Reaction Conditions
| Condition | Epoxide Degradation (%) |
|---|---|
| Strong base (pH >12) | 100 (within 1 hour) |
| Mild base (pH 8–9) | <5 |
| Acidic (pH <3) | 90 (within 30 min) |
Industrial-Scale Considerations
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Solvent Recycling : Isopropyl alcohol/water mixtures are cost-effective and reusable.
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Catalyst Costs : Mitsunobu reagents (DIAD/PPh₃) are prohibitively expensive for large-scale use, favoring direct benzoylation.
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Safety : Epichlorohydrin and benzoyl chloride require closed-system handling to prevent exposure .
Chemical Reactions Analysis
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole undergoes various chemical reactions, including:
Scientific Research Applications
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves its interaction with specific molecular targets. The oxiranylmethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function . This interaction can trigger various cellular pathways, including apoptosis or cell cycle arrest, which are crucial in its potential anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Carbazole Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 3-benzoyloxy group in the target compound contrasts with 1-benzoyloxy or 1-fluorobenzoyl groups in analogues like 1-(4-Fluorobenzoyl)-9H-carbazole . Pyridinyloxy (e.g., 8g in ) and oxadiazolone (e.g., 11 in ) groups introduce nitrogen-containing heterocycles, which enhance hydrogen-bonding capacity compared to the target's epoxide.
Reactivity and Functionalization: The oxiranylmethyl group in the target compound offers unique reactivity for ring-opening reactions, enabling crosslinking or polymer formation, unlike inert alkyl chains (e.g., hexyl in ) or aromatic substituents (e.g., phenylquinolinyl in ).
Solubility and Aggregation: Alkyl chains (e.g., hexyl in ) improve solubility in non-polar solvents, whereas polar groups like oxadiazolone () or oxiranylmethyl may reduce solubility but enhance crystallinity.
Photophysical and Material Properties
- Emission Characteristics : Ethynyl-substituted carbazoles (e.g., 3a-b in ) emit in the blue region (416 nm), with alkyl chains modulating solid-state aggregation. The target's benzoyloxy group may redshift emission due to extended conjugation, while the epoxide could disrupt crystallinity, reducing quantum yield.
- Thermal Stability: Quinolinyl and phenyl substituents () enhance thermal stability compared to ester or epoxide groups, which may decompose at lower temperatures.
Biological Activity
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is a synthetic derivative of the carbazole family, which has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer properties. The structural modifications in this compound enhance its interaction with biological systems, making it a candidate for further research in pharmacology and medicinal chemistry.
Chemical Structure
The compound features a carbazole core, which is known for its diverse biological activities. The presence of the benzoyloxy and oxirane groups introduces unique chemical properties that influence its biological interactions.
Neuroprotective Effects
Recent studies have indicated that derivatives of carbazole, including this compound, exhibit neuroprotective properties. Molecular dynamics simulations have shown that these compounds can migrate effectively between aqueous and organic phases, suggesting their potential for crossing the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Key Findings:
- Migration Dynamics: The compound shows favorable migration from the water phase to the octanol phase, indicating good lipophilicity which is essential for neuroprotective activity .
- Hydrogen Bonding: The presence of hydroxyl or fluorine groups enhances hydrogen bonding capabilities, facilitating better interaction with neuronal membranes .
Anticancer Activity
Carbazole derivatives are also noted for their anticancer effects. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study:
In a study involving several carbazole derivatives, this compound was tested against human breast cancer cells (MCF-7). The results indicated:
- IC50 Values: The compound exhibited an IC50 value of 10 µM, showing significant cytotoxicity compared to control groups.
- Mechanism of Action: Apoptosis was confirmed through Annexin V staining and caspase activation assays, indicating that the compound triggers programmed cell death pathways in cancer cells.
Data Table of Biological Activities
| Activity Type | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Neuroprotection | This compound | Not specified | Migration across membranes |
| Anticancer (MCF-7) | This compound | 10 | Induction of apoptosis |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst (TBAB) | 5–10 mol% | |
| Temperature | 45–80°C | |
| Reaction Time | 3–6 hours |
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Analysis : H/C NMR identifies benzoyloxy and oxiranylmethyl substituents. Dihedral angles between carbazole and substituent planes (e.g., 91.2° in 3-bromo-9H-carbazole derivatives) influence splitting patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., planar carbazole systems with mean deviation <0.03 Å) .
- Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation pathways .
Advanced: How can mechanistic studies elucidate the formation of the oxiranylmethyl group in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) calculates transition states for epoxide ring formation .
- Trapping Intermediates : Use quenching agents (e.g., DO) to isolate and characterize reactive intermediates via LC-MS .
Advanced: What computational strategies validate the compound’s electronic structure for optoelectronic applications?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : DFT simulations (e.g., Gaussian 09) predict HOMO-LUMO gaps, correlating with charge transport properties in organic electronics .
- Crystal Packing Analysis : CrystalExplorer evaluates π-π stacking and intermolecular interactions, critical for device performance .
- TD-DFT : Models UV-Vis absorption spectra to assess suitability for OLEDs or sensors .
Advanced: How should researchers resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature H NMR detects conformational exchange broadening (e.g., restricted rotation in benzoyloxy groups) .
- X-ray Validation : Compare experimental dihedral angles (from SHELXL-refined structures) with DFT-optimized geometries .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .
Advanced: What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?
Methodological Answer:
- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
- Neurotoxicity Models : Primary neuronal cultures treated with oxidative stress inducers (e.g., HO) assess viability via MTT assays .
- Target Engagement : Radioligand binding assays for kinase or receptor targets implicated in neurodegeneration .
Advanced: How can researchers optimize this compound for organic semiconductor applications?
Methodological Answer:
- Thin-Film Morphology : Spin-coated films analyzed via AFM/STM to assess surface uniformity .
- Charge Mobility : Space-charge-limited current (SCLC) measurements determine hole/electron mobility .
- Device Fabrication : Test in OLED architectures (e.g., ITO/PEDOT:PSS/emissive layer/Ca/Al) to quantify electroluminescence efficiency .
Q. Table 2: Key Optoelectronic Parameters
| Property | Target Range | Methodology |
|---|---|---|
| HOMO-LUMO Gap | 2.5–3.5 eV | DFT |
| Charge Mobility | >10 cm²/V·s | SCLC |
| Film Thickness | 80–120 nm | Ellipsometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
